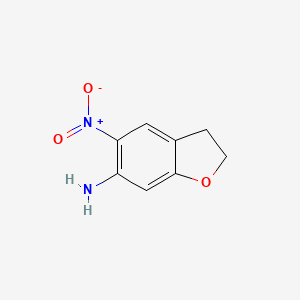

5-Nitro-2,3-dihydrobenzofuran-6-amine

Description

The Significance of Dihydrobenzofuran Scaffolds in Advanced Organic Chemistry Research

The 2,3-dihydrobenzofuran (B1216630) framework is a core structural motif in a multitude of natural products and synthetic compounds, many of which exhibit a wide array of biological activities. acs.org This scaffold, consisting of a benzene (B151609) ring fused to a dihydrofuran ring, is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile platform for designing new therapeutic agents. nih.govnih.gov

Dihydrobenzofuran scaffolds are integral components of numerous bioactive molecules, including alkaloids, neolignans, and isoflavonoids, which have demonstrated properties such as anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netresearchgate.net The inherent stability and defined three-dimensional geometry of the dihydrobenzofuran core make it an ideal building block in diversity-oriented synthesis, allowing chemists to generate libraries of compounds for drug discovery and materials science. acs.orgresearchgate.net Consequently, the development of novel and efficient synthetic methods to construct and functionalize this heterocyclic system remains an area of intense research. nih.govnih.govorganic-chemistry.org

Positional Isomerism and Functional Group Importance in Dihydrobenzofuran Systems

For the compound 5-Nitro-2,3-dihydrobenzofuran-6-amine, the specific locations of the nitro and amine substituents are of paramount importance.

The Nitro Group (-NO2): Positioned at the C-5 location, the nitro group is a strong electron-withdrawing group. researchgate.net Through both inductive and resonance effects, it significantly decreases the electron density of the aromatic ring. This deactivation influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

The Amine Group (-NH2): Located at the C-6 position, the amine group is a potent electron-donating group. It can increase the electron density of the aromatic ring and can act as a nucleophile or a base, providing a reactive site for further chemical modifications. nih.gov

The electronic interplay between the electron-withdrawing nitro group and the electron-donating amine group creates a unique chemical environment. This "push-pull" electronic effect, dictated by their specific 5,6-substitution pattern, governs the molecule's reactivity and makes it a valuable intermediate in synthetic chemistry.

Overview of Academic Research Trends Pertaining to this compound and Analogues

Research involving this compound and its analogues primarily focuses on their utility as versatile building blocks in organic synthesis. The dual functionality of the nitro and amine groups allows for a wide range of chemical transformations.

Nitro compounds are readily available materials that can serve as precursors to amines through reduction, making them valuable as a masked amino source in multi-step syntheses. rsc.org The amine group itself can undergo numerous reactions, such as diazotization, acylation, and alkylation, opening pathways to a diverse set of derivatives. nih.govmdpi.com

Academic studies have explored the synthesis of various heterocyclic systems using nitro- and amino-substituted scaffolds. nih.gov For instance, the reduction of the nitro group in compounds like this compound would yield a diamine derivative, a key precursor for constructing fused heterocyclic rings. Research in this area often involves developing efficient synthetic protocols and exploring the reactivity of these substituted dihydrobenzofurans to create novel compounds with potential applications in materials science and medicinal chemistry. nih.gov The strategic placement of the nitro and amine groups makes these compounds ideal starting points for creating complex polycyclic structures. nih.gov

Compound Information Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,3-dihydro-1-benzofuran-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGYKMGAWFKSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911300-53-3 | |

| Record name | 5-nitro-2,3-dihydro-1-benzofuran-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 5 Nitro 2,3 Dihydrobenzofuran 6 Amine

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group at the C-6 position is a nucleophilic center and readily participates in reactions typical of aromatic amines.

Acylation: The amino group can be acylated using acyl halides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to modulate its electronic properties. For instance, reaction with acetyl chloride in the presence of a base would yield N-(5-nitro-2,3-dihydrobenzofuran-6-yl)acetamide.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, this reaction can sometimes be difficult to control, often leading to a mixture of mono- and di-alkylated products.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). msu.edugoogle.com This reaction proceeds by converting the primary aromatic amine into a diazonium group (-N₂⁺), which is an excellent leaving group. msu.edu The resulting diazonium salt is a highly versatile intermediate that can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -X, -CN) through Sandmeyer or related reactions. This two-step process significantly expands the synthetic utility of the parent amine. msu.eduyoutube.com The diazotization of weakly basic amines, particularly those with electron-withdrawing groups like a nitro substituent, may require stronger acidic conditions, such as using nitrosylsulfuric acid in a non-aqueous solvent. google.comgoogleapis.comresearchgate.net

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl halide (e.g., CH₃COCl), Base | N-Acyl derivative |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl derivative(s) |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryl diazonium salt |

Reduction and Other Transformations of the Nitro Moiety

The nitro group at the C-5 position is a strong electron-withdrawing group and is readily susceptible to reduction.

Reduction to Amine: The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion fundamentally alters the electronic nature of the molecule, turning the strongly deactivating nitro group into a strongly activating amino group. masterorganicchemistry.com A variety of reducing agents can accomplish this transformation. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly effective method. commonorganicchemistry.com

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are classic reagents for this reduction. youtube.commasterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder alternative. commonorganicchemistry.com

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as the nitroso (-NO) or hydroxylamino (-NHOH) derivatives. wikipedia.orgnih.gov For example, zinc dust with ammonium (B1175870) chloride can be used for the reduction to a hydroxylamine. wikipedia.org These intermediates are valuable for further synthetic manipulations.

| Reaction Type | Reagents | Product Functional Group |

| Full Reduction | H₂, Pd/C or Fe, HCl | Amine (-NH₂) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (-NHOH) |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Compound

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is governed by the directing effects of the existing substituents.

In 5-nitro-2,3-dihydrobenzofuran-6-amine, the substituents exert competing influences:

-NH₂ (Amino): A powerful activating group and an ortho, para-director.

-NO₂ (Nitro): A strong deactivating group and a meta-director.

-OR (Dihydrofuran Ether): An activating group and an ortho, para-director.

The amino group at C-6 is the most powerful activating group and will dominate the directing effects. It directs incoming electrophiles to the ortho position (C-7) and the para position (C-4).

The C-4 position is para to the directing amino group but is also ortho to the deactivating nitro group and ortho to the ether oxygen of the dihydrofuran ring.

The C-7 position is ortho to the directing amino group.

Therefore, electrophilic substitution is most likely to occur at the C-7 position, which is activated by the adjacent amino group and is sterically accessible. Reactions such as halogenation, nitration, or sulfonation would be expected to yield the 7-substituted product. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SₙAr) typically requires a leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to it. nih.gov

The parent molecule, this compound, does not possess a suitable leaving group on the aromatic ring. The amino group is a poor leaving group. Therefore, the compound is not expected to undergo SₙAr reactions directly.

However, the diazonium salt intermediate, formed as described in section 3.1, provides a pathway for nucleophilic substitution. The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide range of nucleophiles. For example, reaction of the diazonium salt with cuprous chloride (CuCl) or cuprous bromide (CuBr) would install a chloro or bromo substituent at the C-6 position, respectively.

Ring-Opening and Rearrangement Pathways of the Dihydrobenzofuran Core

The 2,3-dihydrofuran ring, while generally stable, can undergo ring-opening or rearrangement under specific conditions, often promoted by Lewis acids or strong Brønsted acids. bohrium.comnih.gov

Acid-Catalyzed Ring-Opening: Treatment with a strong acid could lead to the protonation of the ether oxygen, followed by cleavage of the C-O bond. This can generate a carbocationic intermediate that can be trapped by nucleophiles or undergo further rearrangement. For instance, a cascade sequence involving dihydrofuran ring-opening via acetal hydrolysis, followed by intramolecular cyclization and aromatization, has been described for related systems. nih.govmdpi.com

Rearrangements: Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols are known to produce 2,3-dihydrobenzofuran-2-ones. arkat-usa.org While the subject compound lacks the hydroxyl group, analogous skeletal rearrangements could potentially be induced under forcing conditions. Electrophilic bromination has also been shown to initiate an unexpected ring-opening of the C(4)-C(5) bond in certain 2,3-dihydrofuran derivatives. semanticscholar.org

Cycloaddition Reactions (e.g., [3+2], [4+2]) with the Benzofuran (B130515) Ring System

The term "cycloaddition" typically refers to reactions involving π-systems. The 2,3-dihydrobenzofuran (B1216630) core of the title compound lacks a double bond within the heterocyclic ring, making it an unsuitable substrate for common cycloaddition reactions like the Diels-Alder ([4+2]) or [3+2] cycloadditions at that site.

However, the fully aromatic counterpart, benzofuran, can participate in such reactions. tandfonline.com

Diels-Alder Reactions: The furan (B31954) ring of benzofuran can act as a diene in [4+2] cycloaddition reactions, although its aromaticity reduces its reactivity compared to non-aromatic dienes. scribd.comacs.org

Photochemical Cycloadditions: Photooxygenation of 2,3-dimethylbenzofuran is known to produce a dioxetane via cycloaddition across the C-2/C-3 double bond. tandfonline.com

While the 2,3-dihydrobenzofuran ring itself is unreactive in this context, the benzene portion of the molecule could theoretically act as the diene component in a Diels-Alder reaction under very high pressure or with highly reactive dienophiles, though this is generally an unfavorable process.

Derivatization at the Dihydrofuran Ring (C-2, C-3 Positions)

The C-2 and C-3 positions of the dihydrofuran ring consist of sp³-hybridized carbon atoms. Derivatization at these saturated positions is less straightforward than on the aromatic ring and typically requires conditions that can activate C-H bonds.

Radical Halogenation: Free-radical reactions, such as bromination using N-bromosuccinimide (NBS) with a radical initiator, could potentially introduce a halogen atom at the C-2 position (benzylic position), which is activated by both the adjacent oxygen atom and the aromatic ring.

Oxidation: Strong oxidizing agents could potentially oxidize the C-2 position to a carbonyl group, forming a lactone (a 2,3-dihydrobenzofuran-2-one).

Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation and functionalization could provide a route to introduce substituents at these positions, although specific examples for this substrate are not readily available. nih.gov Syntheses of substituted 2,3-dihydrobenzofurans often build the desired substitution pattern from acyclic precursors rather than by modifying the pre-formed heterocycle. ucl.ac.ukcnr.it

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework, including connectivity and spatial arrangements, can be constructed.

High-Resolution ¹H and ¹³C NMR Analysis for Positional and Stereochemical Insights

High-resolution ¹H and ¹³C NMR provide the foundational data for structural assignment. In a study of related dihydrobenzofuran structures, specific chemical shifts and coupling constants are key to assigning protons and carbons to their exact positions. researchgate.net

For 5-Nitro-2,3-dihydrobenzofuran-6-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the dihydrofuran ring and the aromatic ring. The methylene (B1212753) protons at the C2 and C3 positions of the dihydrofuran ring would likely appear as triplets, a characteristic of the ethyl fragment in the five-membered ring. The aromatic region would feature two singlets, corresponding to the protons at the C4 and C7 positions, whose chemical shifts are influenced by the electronic effects of the adjacent nitro and amine groups.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, revealing the influence of the electron-withdrawing nitro group and the electron-donating amino group on the benzene (B151609) ring's electron density.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~3.2 (t, 2H) | -CH₂ (C3) |

| ~4.6 (t, 2H) | -OCH₂ (C2) |

| ~5.0-6.0 (br s, 2H) | -NH₂ |

| ~7.0 (s, 1H) | Ar-H (C7) |

| ~7.8 (s, 1H) | Ar-H (C4) |

| (Note: Data are predicted values based on general principles and data from similar structures. Actual experimental values may vary.) |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assigning complex structures. These experiments reveal correlations between nuclei, confirming connectivity and spatial proximity. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the triplet signals of the C2 and C3 protons, confirming their vicinal relationship within the dihydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of protonated carbons by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the C4 proton to carbons C5, C6, and C7a, and from the C7 proton to C5, C6, and C7a would confirm the substitution pattern on the aromatic ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial relationships by detecting protons that are close to each other in space, regardless of their bonding. NOESY can confirm the regiochemistry by showing correlations between, for example, the C4 proton and the C3 methylene protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic absorption or scattering frequencies, making this method ideal for identifying the key chemical motifs within a compound. orientjchem.orgscispace.com

Detailed Assignment of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would be dominated by signals corresponding to its primary functional groups: the nitro group, the primary amine, the ether linkage, and the aromatic ring.

Nitro Group (NO₂): Nitro compounds exhibit two strong and characteristic stretching vibrations. orientjchem.org The asymmetric stretch (ν_as) typically appears in the 1580–1500 cm⁻¹ region, while the symmetric stretch (ν_s) is found between 1400–1300 cm⁻¹.

Amino Group (NH₂): Primary amines show N-H stretching vibrations in the 3500–3300 cm⁻¹ range. Typically, two bands are observed for the asymmetric and symmetric stretches. An N-H bending (scissoring) mode is also expected around 1650–1580 cm⁻¹.

Dihydrobenzofuran Moiety: The C-O-C ether linkage of the dihydrofuran ring gives rise to a strong C-O stretching band, usually around 1250 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands for the benzene ring are expected in the 1600–1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | FT-IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| N-H Bending | 1650 - 1580 | FT-IR |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| NO₂ Asymmetric Stretch | 1580 - 1500 | FT-IR, Raman |

| NO₂ Symmetric Stretch | 1400 - 1300 | FT-IR, Raman |

| C-O-C Ether Stretch | ~1250 | FT-IR |

Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight, confirming the molecular formula, and offers structural information through the analysis of fragmentation patterns. nih.gov For aromatic amines, the molecular ion peak is typically an odd number due to the presence of a nitrogen atom. libretexts.org

For this compound (C₈H₈N₂O₃), the molecular weight is 180.16 g/mol . The high-resolution mass spectrum would confirm this exact mass. Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A common fragmentation pathway for amines is alpha-cleavage, though in this aromatic system, fragmentation of the ring system is more complex. libretexts.org

Expected fragmentation could involve:

Loss of the nitro group (NO₂; 46 Da).

Loss of nitric oxide (NO; 30 Da) followed by carbon monoxide (CO; 28 Da).

Cleavage within the dihydrofuran ring, such as the loss of an ethylene (B1197577) oxide fragment (C₂H₄O; 44 Da).

Fragmentation pathways characteristic of dihydrobenzofuran neolignans often involve cleavages around the furan (B31954) ring and loss of small molecules like methanol (B129727) or water, though these specific pathways depend on other substituents not present here. nih.gov

Analysis of related compounds like 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) shows that while the isomers can be difficult to distinguish by some methods, their mass spectra can show differentiating ions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the compound's conjugated system and chromophores. researchgate.net

The structure of this compound contains a highly conjugated system due to the benzene ring substituted with both a powerful electron-withdrawing group (nitro) and an electron-donating group (amino). This "push-pull" system significantly affects the electronic transitions. The presence of these groups, along with the fused ring system, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzofuran (B130515).

The UV-Vis spectrum would likely display multiple absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transitions are characteristic of the aromatic system, while the lower intensity n → π* transitions involve the non-bonding electrons on the oxygen and nitrogen atoms. The exact position of the absorption maxima (λ_max) is sensitive to the solvent used. researchgate.net Studies on similar nitro-aromatic compounds confirm that these substitutions lead to strong absorption in the UV-Vis range. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A comprehensive search of crystallographic databases and scientific literature did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies are available for structurally related benzofuran derivatives, no published reports detail the precise solid-state molecular conformation and intermolecular interactions of this compound.

X-ray crystallography is an essential technique for the definitive elucidation of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules within the crystal lattice.

For related compounds, such as 5-Nitro-1-benzofuran-2(3H)-one, X-ray diffraction analysis has provided detailed structural information. nih.gov In the crystal structure of this analog, the molecules were found to be essentially planar and form stacks along the a-axis. nih.gov The intermolecular forces observed included intercentroid separations between overlapping benzene rings and weak C—H⋯O hydrogen bonds that link molecules into inversion dimers. nih.gov

Without experimental crystallographic data for this compound, a detailed and accurate description of its solid-state conformation and intermolecular interactions is not possible. Future crystallographic studies would be necessary to provide the following key parameters:

Crystal System and Space Group: To describe the symmetry of the crystal lattice.

Unit Cell Dimensions: To define the size and shape of the repeating unit of the crystal.

Molecular Conformation: To determine the precise arrangement of atoms, including the planarity of the benzofuran ring system and the orientation of the nitro and amine substituents.

Intermolecular Interactions: To identify and characterize hydrogen bonds (e.g., N-H···O, C-H···O), π-π stacking interactions between aromatic rings, and other van der Waals forces that stabilize the crystal structure.

Such data would be invaluable for understanding the structure-property relationships of this compound and for the rational design of new materials.

Theoretical and Computational Investigations of 5 Nitro 2,3 Dihydrobenzofuran 6 Amine

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A DFT study of 5-Nitro-2,3-dihydrobenzofuran-6-amine would provide fundamental insights into its geometry, stability, and reactivity. Such studies are crucial for understanding the behavior of the molecule at a quantum mechanical level.

A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms.

The dihydrofuran ring is not planar, and therefore, a conformational analysis would be necessary to identify the most stable conformer. This involves exploring the potential energy surface of the molecule to locate the global minimum. The orientation of the nitro (NO₂) and amine (NH₂) groups relative to the benzofuran (B130515) ring system would be a key aspect of this analysis. While specific data for the title compound is unavailable, studies on similar structures, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that steric hindrance can significantly influence the torsional angles of the nitro group. nih.govmdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | Data not available | C-C-C (aromatic) | Data not available |

| C-O (furan) | Data not available | C-O-C (furan) | Data not available |

| C-N (amine) | Data not available | H-N-H (amine) | Data not available |

| C-N (nitro) | Data not available | O-N-O (nitro) | Data not available |

| N-O (nitro) | Data not available | C-C-N (amine) | Data not available |

| C-H | Data not available | C-C-N (nitro) | Data not available |

Note: This table is for illustrative purposes only. The values are placeholders as no published computational data for this specific molecule could be located.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amine group, while the LUMO would be expected to be centered on the electron-withdrawing nitro group. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would likely be located around the oxygen atoms of the nitro group and the nitrogen atom of the amine group. Regions of positive potential (colored blue) represent electron-deficient areas, which are prone to nucleophilic attack. These would be expected near the hydrogen atoms of the amine group and potentially on the carbon atoms adjacent to the nitro group.

To quantify the reactivity of a molecule, several global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors provide a more quantitative picture of the molecule's reactivity than MEP maps alone.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

Note: This table is for illustrative purposes only, as the necessary energy values are not available from published sources.

Computational Spectroscopy and Property Prediction

Computational methods can also be used to predict spectroscopic properties, which can aid in the experimental characterization of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimentally obtained spectra is a powerful method for structural validation. The predicted shifts would be highly sensitive to the electronic environment of each proton and carbon atom, reflecting the influence of the amine and nitro substituents on the benzofuran framework.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H on C2 | Data not available | C2 | Data not available |

| H on C3 | Data not available | C3 | Data not available |

| H on C4 | Data not available | C3a | Data not available |

| H on C7 | Data not available | C4 | Data not available |

| H on NH₂ | Data not available | C5 | Data not available |

| C6 | Data not available | ||

| C7 | Data not available | ||

| C7a | Data not available |

Note: This table is for illustrative purposes only. The values are placeholders as no specific computational NMR studies for this molecule were found.

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for molecular characterization. The correlation between experimentally observed vibrational frequencies and those calculated via theoretical methods provides a robust validation of the computed molecular structure and a deeper understanding of its bonding environment.

Methodology

The standard approach for theoretical vibrational analysis involves quantum chemical calculations, most commonly employing Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for this purpose. It is typically paired with a basis set such as 6-311++G(d,p) to provide a high level of accuracy for organic molecules. nih.gov

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, harmonic vibrational frequencies are calculated. It is a known phenomenon that theoretical harmonic frequencies are often slightly higher than their experimental counterparts due to the neglect of anharmonicity and the use of an incomplete basis set. To correct for this systematic error, the computed frequencies are typically scaled by an empirical factor. For B3LYP/6-311++G(d,p) calculations, this scaling factor is well-established.

A complete assignment of the vibrational modes is achieved by analyzing the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov This allows for an unambiguous assignment of all fundamental vibrations. nih.gov

Expected Vibrational Signatures

For this compound, key vibrational modes can be predicted based on its functional groups. The nitro group (NO₂) typically exhibits strong and distinct stretching vibrations. nih.gov

NO₂ Asymmetric Stretch: Expected in the 1500-1570 cm⁻¹ region.

NO₂ Symmetric Stretch: Expected in the 1300-1370 cm⁻¹ region.

The amine group (NH₂) also has characteristic vibrations:

NH₂ Asymmetric and Symmetric Stretching: Typically found in the 3300-3500 cm⁻¹ range.

NH₂ Scissoring: Around 1590-1650 cm⁻¹.

Other significant vibrations include C-H stretching of the aromatic and dihydrofuran rings, C-N stretching, C-O stretching, and various bending and deformation modes of the fused ring system.

Illustrative Comparison Table

While specific experimental data for this compound is not available in the cited literature, the following table illustrates how a comparison between theoretical (calculated) and experimental (FTIR/Raman) data would be presented. This format is standard in computational chemistry studies. nih.govresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FTIR/Raman) | Assignment (PED Contribution %) |

| ν(N-H) asym | ~3450 | (not available) | NH₂ stretch (98%) |

| ν(N-H) sym | ~3350 | (not available) | NH₂ stretch (97%) |

| ν(C-H) aromatic | ~3100 | (not available) | C-H stretch (95%) |

| ν(C-H) aliphatic | ~2950 | (not available) | CH₂ stretch (96%) |

| δ(N-H) scissoring | ~1620 | (not available) | NH₂ bend (85%) |

| ν(C=C) aromatic | ~1580 | (not available) | Ring stretch (70%) |

| ν(N=O) asym | ~1530 | (not available) | NO₂ stretch (88%) |

| ν(N=O) sym | ~1350 | (not available) | NO₂ stretch (89%) |

| ν(C-N) | ~1300 | (not available) | C-N stretch (60%) |

| ν(C-O-C) | ~1250 | (not available) | C-O-C stretch (65%) |

| γ(C-H) oop | ~850 | (not available) | out-of-plane bend (90%) |

This table is a hypothetical representation based on established methodologies for analogous compounds.

This comparative analysis is crucial for confirming the molecular identity and providing a detailed picture of the intramolecular forces at play.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed energetic and structural information about transition states and intermediates that are often fleeting and difficult to observe experimentally. mdpi.comrsc.org For this compound, computational studies can illuminate its reactivity, such as in nucleophilic aromatic substitution or cycloaddition reactions.

Methodology

DFT calculations are again the workhorse for mechanism elucidation. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. This involves:

Locating Reactants and Products: The geometries of the starting materials and final products are fully optimized.

Identifying Transition States (TS): A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy reaction coordinate. Sophisticated algorithms are used to locate these structures. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation barrier (activation energy), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Application to Reaction Mechanisms

Consider a potential reaction involving this compound, such as a dearomative cycloaddition. mdpi.com Computational modeling could be used to explore the feasibility of different mechanistic pathways. For instance, in a reaction between a nitro-substituted benzofuran and a nucleophile, a plausible mechanism might involve several steps:

Nucleophilic Attack: An initial aza-Michael addition of a nucleophile to the electron-deficient benzofuran ring, triggered by the electron-withdrawing nitro group. mdpi.com

Intermediate Formation: The formation of a transient intermediate.

Intramolecular Cyclization: A subsequent intramolecular reaction to form a new ring system. mdpi.com

Illustrative Reaction Coordinate Diagram

The results of such a computational study are often visualized in a reaction coordinate diagram. The following is a hypothetical diagram for a two-step reaction mechanism involving this compound.

| Reaction Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.5 |

| Intermediate (Int) | -5.2 |

| Transition State 2 (TS2) | +10.8 |

| Products | -20.1 |

This table represents hypothetical energy values for an illustrative reaction pathway.

Applications of 5 Nitro 2,3 Dihydrobenzofuran 6 Amine in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Organic Frameworks

5-Nitro-2,3-dihydrobenzofuran-6-amine serves as a pivotal intermediate for the synthesis of more complex organic frameworks due to the distinct and complementary reactivity of its amino and nitro groups. The dihydrobenzofuran core itself is a recognized key structural motif in a vast range of biologically active compounds. bohrium.com The presence of the reactive handles on the benzene (B151609) ring expands its utility significantly.

The amino group provides a nucleophilic center that can readily undergo reactions such as acylation, alkylation, and sulfonylation. Simultaneously, the nitro group is a powerful electron-withdrawing group that can be selectively reduced to an amino group under various conditions. This sequential functionalization allows for the stepwise construction of complex molecules. For instance, the initial amino group can be protected or used as a handle to introduce a specific substituent, followed by the reduction of the nitro group to generate an o-phenylenediamine (B120857) derivative. This diamine can then participate in further cyclization or condensation reactions. This controlled, stepwise approach is fundamental in the assembly of elaborate molecular architectures.

The synthesis of functionalized metal-organic frameworks (MOFs) often relies on linker molecules containing specific functional groups like amines and nitro groups. organic-chemistry.org The bifunctionality of this compound makes it a potential candidate for designing such linkers, where the dihydrobenzofuran unit provides rigidity and the functional groups allow for coordination with metal centers or post-synthetic modification. organic-chemistry.org

Table 1: Potential Synthetic Transformations of this compound This table outlines hypothetical, yet chemically sound, transformations based on the known reactivity of the o-nitroaniline moiety.

| Functional Group | Transformation | Reagents & Conditions | Resulting Moiety | Potential Application |

|---|---|---|---|---|

| Amino (-NH2) | Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) | Amide (-NHCOR) | Protection of amine, Introduction of new functional groups |

| Amino (-NH2) | Sulfonylation | Sulfonyl chloride (R-SO2Cl), Base (e.g., Pyridine) | Sulfonamide (-NHSO2R) | Protection, Altering electronic properties |

| Nitro (-NO2) | Reduction | H2/Pd-C; SnCl2/HCl; Na2S2O4 | Amino (-NH2) | Formation of a diamine for subsequent cyclizations |

| Aromatic Ring | Diazotization/Sandmeyer | 1. NaNO2, HCl; 2. CuX (X=Cl, Br, CN) | Halogen or Cyano group | Introduction of versatile handles for cross-coupling |

Utilization as a Building Block in the Construction of Advanced Heterocyclic Architectures

The o-nitroaniline substructure within this compound is a classic precursor for the synthesis of various fused heterocyclic systems. This makes the compound an excellent starting material for building advanced, polycyclic architectures that incorporate the dihydrobenzofuran motif.

A primary application is in the synthesis of benzimidazoles . A highly efficient, one-step method involves the reductive cyclization of an o-nitroaniline with an aldehyde using a mild reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.org This reaction proceeds by the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde and cyclizes to form the benzimidazole (B57391) ring. organic-chemistry.orgresearchgate.net This approach allows for the introduction of a wide variety of substituents at the 2-position of the newly formed benzimidazole ring, depending on the aldehyde used.

Furthermore, upon reduction of the nitro group to yield 6,7-diamino-2,3-dihydrobenzofuran, the resulting o-phenylenediamine derivative becomes a key intermediate for other important heterocycles. wikipedia.org

Quinoxalines : These can be readily prepared by the condensation of the diamine derivative with 1,2-dicarbonyl compounds (e.g., benzil). arkat-usa.orgencyclopedia.pub Modern methods also allow for the synthesis of quinoxalines through the iodine-catalyzed one-pot annulation of the diamine with alkynes. tandfonline.com

Benzotriazoles : Reaction of the diamine with nitrous acid (generated in situ from NaNO₂) leads to the formation of a fused benzotriazole (B28993) ring system, a structure known for its utility as a corrosion inhibitor and synthetic auxiliary. wikipedia.org

These cyclization strategies provide direct access to complex heterocyclic systems where the dihydrobenzofuran core is annulated with another heteroaromatic ring, significantly expanding the chemical space accessible from this starting material.

Table 2: Synthesis of Fused Heterocycles from this compound This table outlines potential synthetic routes to advanced heterocyclic architectures.

| Target Heterocycle | Key Intermediate | Co-reactant | Typical Conditions/Catalyst | Reference Reaction |

|---|---|---|---|---|

| Dihydrobenzofuro[6,7-g]benzimidazole | Starting Material (o-nitroaniline) | Aldehyde (R-CHO) | Na2S2O4, EtOH, heat | Reductive Cyclization organic-chemistry.org |

| Dihydrobenzofuro[6,7-g]quinoxaline | 6,7-Diamino-2,3-dihydrobenzofuran | 1,2-Diketone (R-CO-CO-R') | AcOH or other acid catalyst, heat | Condensation arkat-usa.org |

| Dihydrobenzofuro[6,7-g]quinoxaline | 6,7-Diamino-2,3-dihydrobenzofuran | Alkyne (R-C≡C-R') | I2 (catalyst), DMSO | Iodine-catalyzed annulation tandfonline.com |

| Dihydrobenzofuro[6,7-d] arkat-usa.orgtandfonline.comresearchgate.nettriazole | 6,7-Diamino-2,3-dihydrobenzofuran | Nitrous Acid (NaNO2/HCl) | Aqueous acid, 0-5 °C | Diazotization/Cyclization wikipedia.org |

Precursor for the Development of Novel Reagents and Catalysts in Chemical Transformations

The functional groups on this compound make it a valuable precursor for creating molecules that can act as ligands or catalysts in their own right. The development of new catalytic systems is a cornerstone of modern chemical synthesis.

Upon reduction, the resulting 6,7-diamino-2,3-dihydrobenzofuran is an o-phenylenediamine derivative, a privileged scaffold in coordination chemistry. o-Phenylenediamines are known to act as chelating ligands for a variety of transition metals, such as iron, forming stable complexes. wikipedia.orgrsc.org These diamines can also be readily condensed with aldehydes or ketones to form Schiff base ligands, which are widely used in catalysis. nih.gov For example, condensation with two equivalents of salicylaldehyde (B1680747) would produce a tetradentate Schiff base ligand capable of coordinating with various metal ions. nih.gov Furthermore, phenylenediamines themselves have been shown to function as effective organocatalysts for specific reactions, such as oxime ligation. nih.gov

A particularly significant application is the use of the diamine derivative as a precursor for N-Heterocyclic Carbenes (NHCs) . NHCs have become one of the most important classes of ligands in transition metal catalysis and have also found widespread use as organocatalysts. scripps.edupageplace.de The synthesis of a benzannulated NHC precursor typically involves the reaction of the o-phenylenediamine with an orthoformate to form the benzimidazole ring, followed by N-alkylation to generate the corresponding benzimidazolium salt. researchgate.net Deprotonation of this salt yields the free N-heterocyclic carbene. By attaching the versatile dihydrobenzofuran scaffold to an NHC, it is possible to fine-tune the steric and electronic properties of the resulting catalyst for specific applications. scripps.edu

Table 3: Development of Catalytic Species from this compound This table illustrates the pathway from the starting material to potential catalytic entities.

| Precursor | Transformation Steps | Resulting Species | Catalytic Application Area |

|---|---|---|---|

| 6,7-Diamino-2,3-dihydrobenzofuran | 1. Condensation with 2 equiv. Salicylaldehyde | Tetradentate Schiff Base Ligand | Coordination with metals (e.g., Ln, Fe, Cu) for various catalytic reactions |

| 6,7-Diamino-2,3-dihydrobenzofuran | 1. Reaction with Triethyl orthoformate 2. N-Alkylation with R-X | Dihydrobenzofuro-fused Benzimidazolium Salt | Precursor to N-Heterocyclic Carbene (NHC) ligand/organocatalyst |

| 6,7-Diamino-2,3-dihydrobenzofuran | Direct use as catalyst | Diamine Organocatalyst | Catalysis of specific organic reactions (e.g., imine formation) nih.gov |

Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of more sustainable methods for synthesizing key intermediates like 5-Nitro-2,3-dihydrobenzofuran-6-amine. humanjournals.com Traditional synthetic pathways often rely on harsh reagents and generate significant waste, prompting a search for eco-friendly alternatives. researchgate.net

Future research will likely focus on several key areas to improve the environmental footprint of its synthesis:

Catalyst-Free and Metal-Free Reactions: Exploring reaction pathways that proceed without the need for heavy metal catalysts is a significant goal. jbiochemtech.comacs.org Recent advances in catalyst-free synthesis of benzofuran (B130515) derivatives, such as those involving cascade reactions of nitroepoxides with salicylaldehydes, provide a promising starting point. acs.org

Green Solvents: The use of environmentally benign solvents, such as deep eutectic solvents (DES), is an attractive alternative to volatile organic compounds. nih.govacs.org Research into the applicability of solvents like choline (B1196258) chloride-ethylene glycol (ChCl.EG) for the synthesis of amino-substituted benzofurans could lead to significantly greener processes. nih.govacs.org

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. humanjournals.comresearchgate.net Applying this technology to the synthesis of this compound could offer a more efficient and sustainable manufacturing process.

Solid-Supported Reagents: The use of inorganic nitrates adsorbed on solid supports like silica (B1680970) gel presents a clean and efficient method for nitration, a key step in the synthesis of many nitroaromatic compounds. researchgate.netcapes.gov.br This approach can simplify product purification and minimize waste acid streams. researchgate.net

| Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Use of eco-friendly solvents like choline chloride-ethylene glycol. | Reduced volatility, biodegradability, lower cost. | nih.govacs.org |

| Catalyst-Free Synthesis | Reactions designed to proceed without a catalyst, often at elevated temperatures. | Avoids toxic metal contamination and catalyst separation steps. | jbiochemtech.comacs.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, increased yields, lower energy use. | researchgate.net |

| Solid-Supported Reagents | Reagents are adsorbed onto a solid support like silica or clay. | Ease of handling, simplified workup, potential for reagent recycling. | researchgate.netorganic-chemistry.org |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The functional groups present in this compound—a nitro group, a secondary amine, and a dihydrobenzofuran core—offer a rich playground for chemical transformations. Future research should aim to explore novel reactivity and develop diverse derivatization strategies.

Dearomatization Reactions: The nitro group activates the benzofuran ring, making it susceptible to dearomatization reactions. researchgate.net For instance, the reaction of 2-nitrobenzofurans with para-quinamines can lead to complex polycyclic frameworks through a dearomative (3+2) cycloaddition. nih.gov Investigating similar transformations for the dihydrobenzofuran system could yield novel molecular scaffolds.

Cycloaddition Reactions: Nitro-activated double bonds can participate as dienophiles in Diels-Alder reactions. researchgate.net Exploring the potential of the nitro-substituted ring in this compound to undergo cycloaddition would open avenues to complex, fused heterocyclic systems.

Functional Group Interconversion: The amine and nitro groups are versatile handles for further functionalization. The amine can be readily acylated, alkylated, or used in cyclization reactions to build upon the core structure. The nitro group can be reduced to an amine, providing a route to di-amino derivatives, or it can be involved in nucleophilic aromatic substitution reactions. scielo.br

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce a wide variety of substituents onto the aromatic ring, assuming a suitable precursor (e.g., a halogenated derivative) is used. acs.org

Advanced Mechanistic Investigations to Unravel Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations.

Kinetic Studies: Detailed kinetic analysis of key synthetic steps can provide insight into the reaction order, rate-determining steps, and the influence of catalysts and reaction conditions. Such studies have been instrumental in understanding the nucleophilic substitution on related nitro-activated systems like 4,6-dichloro-5-nitrobenzofuroxan. nih.gov

Intermediate Trapping and Characterization: The isolation and structural determination of reaction intermediates can provide direct evidence for proposed mechanistic pathways. For example, in the synthesis of benzofuran derivatives from nitroepoxides, a critical intermediate was isolated and characterized, lending support to the proposed mechanism. acs.org

Isotopic Labeling Studies: Employing isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking events. This technique would be invaluable in elucidating complex rearrangement or cyclization pathways.

Integration of Computational Design with Experimental Synthetic Approaches

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery and development of new molecules and reactions.

DFT Calculations for Reactivity Prediction: Density Functional Theory (DFT) has become a valuable tool for understanding the electronic structure and reactivity of molecules. researchgate.netresearchgate.net DFT calculations can be used to predict sites of nucleophilic or electrophilic attack, rationalize observed regioselectivity, and calculate the activation barriers for different reaction pathways. This has been applied to study the nucleophilic reactivity of nitrobenzofuroxans and to understand cycloaddition processes. researchgate.netnih.gov

In Silico Screening of Derivatives: Computational methods can be used to design virtual libraries of derivatives of this compound and predict their properties. This allows for the pre-selection of candidates with desirable electronic or steric properties for subsequent experimental synthesis, saving time and resources.

Mechanism Elucidation: Computational modeling can be used to map out entire reaction energy profiles, including transition states and intermediates that may be too transient to observe experimentally. This approach provides a detailed, atomistic-level understanding of the reaction mechanism, guiding the optimization of reaction conditions. researchgate.net

| Research Area | Methodology | Objective | Reference |

|---|---|---|---|

| Reactivity Prediction | Density Functional Theory (DFT) | Predict reaction sites and feasibility of cycloaddition reactions. | researchgate.net |

| Mechanism Investigation | Isolation of Intermediates | Provide direct evidence for a proposed reaction pathway. | acs.org |

| Nucleophilic Substitution | Kinetic Studies & DFT | Understand the role of substituents and the reaction course in SNAr reactions. | nih.gov |

| Cycloaddition Pathways | DFT Calculations | Gain mechanistic insights and explain experimental limitations. | researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 5-nitro-2,3-dihydrobenzofuran-6-amine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves two stages:

Nitration of Dihydrobenzofuran Precursors :

- Start with 2,3-dihydrobenzofuran-6-amine. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or ring degradation.

- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3; Rf shift from 0.3 to 0.5).

- Purify intermediates via recrystallization (e.g., ethanol/water) to remove isomers or by-products.

Reduction of Nitro Intermediates (if applicable):

- Catalytic hydrogenation (H₂/Pd-C in ethanol) at 1–3 atm pressure and 25–40°C preserves the dihydrobenzofuran scaffold.

- Alternative: Chemoselective reduction with SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 h) .

Critical Parameters :

- Temperature control during nitration (exothermic reactions risk decomposition).

- Stoichiometric ratios (excess HNO₃ leads to dinitration).

- Post-synthesis characterization via ¹H NMR (aromatic protons at δ 6.8–7.2 ppm) and HPLC purity analysis (>95%) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water, 70:30) detects impurities (<2% acceptable for most studies).

- Spectroscopy :

- ¹H NMR confirms substitution patterns (e.g., nitro group deshields adjacent protons).

- IR spectroscopy identifies nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₈N₂O₃: m/z 180.0535).

- Melting Point : Compare with literature values (e.g., analogs like 4-nitro-1,2-phenylenediamine: mp 196–201°C) .

Advanced Research Questions

Q. How can researchers optimize the reduction of the nitro group in this compound to avoid over-reduction or dehalogenation in halogenated analogs?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd/C (5% w/w) in ethanol under mild H₂ pressure (1–2 atm). Additives like NH₄OAc stabilize the amine product.

- Chemoselective Agents : SnCl₂·2H₂O in ethanol (75°C, 5–7 h) selectively reduces nitro groups without affecting halogens (e.g., fluorine in fluorobenzene analogs) .

- Monitoring : Track via TLC (silica gel, ethyl acetate/hexane 1:1; Rf drop from 0.6 to 0.2). Quench with 10% NaOH to remove tin residues.

- By-Product Mitigation : Rapid extraction (ethyl acetate) and low-temperature storage (−20°C) prevent amine oxidation.

Q. What strategies resolve contradictions in spectroscopic data for nitro-dihydrobenzofuran derivatives across studies?

Methodological Answer:

- Standardization : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS for NMR).

- Advanced Techniques :

- 2D NMR (COSY, HSQC) clarifies proton-proton correlations and quaternary carbons.

- X-ray crystallography resolves ambiguities in regiochemistry (e.g., nitro vs. amine positioning).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-nitro-1,2-phenylenediamine, δ 6.5–7.0 ppm for aromatic protons) .

Q. How do substituents (e.g., halogens, methoxy) on the dihydrobenzofuran scaffold influence nitration efficiency and regioselectivity?

Methodological Answer:

- Electron-Donating Groups (e.g., -OMe) : Direct nitration to para positions but may deactivate the ring, requiring harsher conditions.

- Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance nitration rates at meta positions but risk side reactions (e.g., ring opening).

- Case Study :

- 5-Methoxy-2,3-dihydrobenzofuran-3-amine nitrates at C5 with 75% yield under 0°C conditions.

- 4-Fluoro analogs require HNO₃/H₂SO₄ at 10°C to avoid defluorination .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives in antimicrobial or antiviral studies?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli; 24–48 h incubation).

- Antiviral : Plaque reduction assays (e.g., HSV-1) with cytotoxicity controls (MTT assay).

- Structure-Activity Relationship (SAR) : Compare nitro vs. amine derivatives (e.g., 5-nitro analogs show enhanced activity over non-nitrated counterparts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.